3-Bromo-4'-methylchalcone
Overview
Description
3-Bromo-4’-methylchalcone is an organic compound belonging to the chalcone family, characterized by the presence of two aromatic rings connected by a three-carbon α, β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and potential pharmaceutical applications. The systematic name for 3-Bromo-4’-methylchalcone is 1-(2-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one .
Preparation Methods
3-Bromo-4’-methylchalcone can be synthesized through a Claisen-Schmidt condensation reaction between 3-bromoacetophenone and 4-methylbenzaldehyde. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent . The reaction conditions involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product precipitates out. The product is then filtered, washed, and recrystallized to obtain pure 3-Bromo-4’-methylchalcone .
Chemical Reactions Analysis
3-Bromo-4’-methylchalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Bromo-4’-methylchalcone involves its interaction with various molecular targets and pathways. The α, β-unsaturated carbonyl system in the compound can interact with nucleophilic sites in biological molecules, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes, receptors, and other proteins, resulting in the observed biological effects .
Comparison with Similar Compounds
3-Bromo-4’-methylchalcone can be compared with other chalcones such as 3’-cyano-4-methylchalcone and 4-bromo-3’-methylchalcone . While these compounds share a similar core structure, the presence of different substituents (e.g., bromo, cyano) can significantly influence their chemical reactivity and biological activities. For instance, 3’-cyano-4-methylchalcone exhibits different hydrogen bonding interactions compared to 3-Bromo-4’-methylchalcone .
Properties
IUPAC Name |
3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO/c1-12-5-8-14(9-6-12)16(18)10-7-13-3-2-4-15(17)11-13/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKZCSRZBBDMEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301225006 | |
Record name | 3-(3-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301225006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196081-97-7 | |
Record name | 3-(3-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=196081-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301225006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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